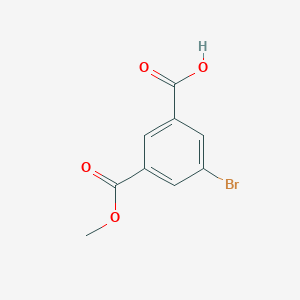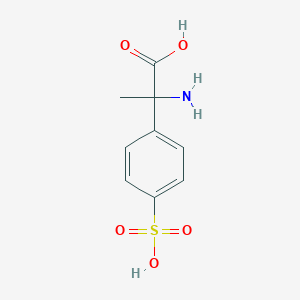
3-(4-Pyridyl)-2-propen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyridyl)-2-propen-1-ol: is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Aldol Condensation:
Reactants: 4-pyridinecarboxaldehyde and acetaldehyde.
Catalyst: Base such as sodium hydroxide.
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The aldehyde and acetaldehyde undergo aldol condensation to form 3-(4-pyridyl)-2-propen-1-ol.
-
Heck Reaction:
Reactants: 4-bromopyridine and allyl alcohol.
Catalyst: Palladium complex.
Conditions: The reaction is performed under an inert atmosphere at elevated temperatures.
Procedure: The Heck reaction couples the 4-bromopyridine with allyl alcohol to yield this compound.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale aldol condensation due to its simplicity and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or neutral medium.
Products: Oxidation of the allylic alcohol group to form 3-(4-pyridyl)-2-propenal.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduction of the allylic alcohol group to form 3-(4-pyridyl)-2-propanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride.
Products: Substitution of the hydroxyl group to form 3-(4-pyridyl)-2-propenyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Thionyl chloride in anhydrous dichloromethane.
Major Products:
Oxidation: 3-(4-pyridyl)-2-propenal.
Reduction: 3-(4-pyridyl)-2-propanol.
Substitution: 3-(4-pyridyl)-2-propenyl chloride.
Scientific Research Applications
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for developing drugs targeting neurological pathways.
Industry:
Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-pyridyl)-2-propen-1-ol involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can act as a ligand, coordinating with metal centers in enzymes or catalysts. Its allylic alcohol group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
3-(3-Pyridyl)-2-propen-1-ol: Similar structure but with the pyridine ring at the 3-position.
3-(2-Pyridyl)-2-propen-1-ol: Pyridine ring at the 2-position.
3-(4-Pyridyl)-2-propanol: Reduced form of 3-(4-pyridyl)-2-propen-1-ol.
Uniqueness:
This compound is unique due to its specific positioning of the pyridine ring and the allylic alcohol group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)





![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)


